5-Chloro-2-ethylphenol
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Overview
Description
5-Chloro-2-ethylphenol: is an organic compound belonging to the phenol family. It is characterized by the presence of a chlorine atom and an ethyl group attached to a benzene ring with a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethylphenol can be achieved through several methods. One common approach involves the chlorination of 2-ethylphenol using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and efficient separation methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as 5-chloro-2-ethylcyclohexanol.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 5-Chloro-2-ethylcyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2-ethylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is utilized to study the effects of chlorinated phenols on cellular processes. It is also used in the development of antimicrobial agents due to its potential antibacterial properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. Research is ongoing to explore its efficacy in treating infections and other medical conditions .
Industry: In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals. It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethylphenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activity, leading to antimicrobial effects. It targets specific molecular pathways involved in bacterial growth and replication, making it effective against certain pathogens .
Comparison with Similar Compounds
- 2-Chloro-5-methylphenol
- 4-Chloro-2-ethylphenol
- 2,4-Dichlorophenol
Comparison: 5-Chloro-2-ethylphenol is unique due to its specific substitution pattern on the benzene ring. This structural arrangement imparts distinct chemical and biological properties compared to other chlorinated phenols. For example, 2-Chloro-5-methylphenol has a different substitution pattern, leading to variations in reactivity and biological activity .
Properties
Molecular Formula |
C8H9ClO |
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Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-2-ethylphenol |
InChI |
InChI=1S/C8H9ClO/c1-2-6-3-4-7(9)5-8(6)10/h3-5,10H,2H2,1H3 |
InChI Key |
CITSVDLEKMWTER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
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